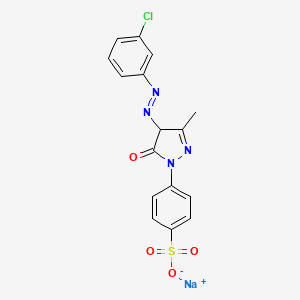
EINECS 233-907-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 233-907-7 is a synthetic organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 233-907-7 typically involves a multi-step process. The initial step often includes the diazotization of 3-chloroaniline to form the diazonium salt. This is followed by coupling with 3-methyl-5-oxo-2-pyrazoline to form the azo linkage. The final step involves sulfonation to introduce the benzenesulphonate group, resulting in the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound with minimal by-products.
化学反応の分析
Types of Reactions
EINECS 233-907-7 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
EINECS 233-907-7 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of EINECS 233-907-7 involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with cellular components. The compound may also act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- Sodium 4-(4-((4-bromophenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonate
- Sodium 4-(4-((3-methylphenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonate
- Sodium 4-(4-((3-nitrophenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonate
Uniqueness
EINECS 233-907-7 is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological molecules, making it valuable in various research and industrial applications.
特性
CAS番号 |
10430-57-6 |
|---|---|
分子式 |
C16H12ClN4NaO4S |
分子量 |
414.796 |
IUPAC名 |
sodium;4-[4-[(3-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-12-4-2-3-11(17)9-12)16(22)21(20-10)13-5-7-14(8-6-13)26(23,24)25;/h2-9,15H,1H3,(H,23,24,25);/q;+1/p-1 |
InChIキー |
GJSBEPNMBOZQQO-UHFFFAOYSA-M |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















